![molecular formula C7H5BrCl2 B1373346 2-Bromo-1,3-dichloro-5-methylbenzene CAS No. 19393-93-2](/img/structure/B1373346.png)
2-Bromo-1,3-dichloro-5-methylbenzene
Overview
Description
2-Bromo-1,3-dichloro-5-methylbenzene is a chemical compound with the molecular formula C7H5BrCl2. It has a molecular weight of 239.93 g/mol . This compound is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The InChI code for 2-Bromo-1,3-dichloro-5-methylbenzene is 1S/C7H5BrCl2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 . The Canonical SMILES is CC1=C(C=C(C=C1Cl)Br)Cl .Physical And Chemical Properties Analysis
2-Bromo-1,3-dichloro-5-methylbenzene is a white to yellow solid . It has a density of 1.645±0.06 g/cm3 .Scientific Research Applications
Electrochemical Reductive Cleavage
The electrochemical reductive cleavage of carbon-halogen bonds in compounds similar to 2-Bromo-1,3-dichloro-5-methylbenzene has been a subject of study. For instance, the cleavage of carbon–iodine and carbon–chlorine bonds in 5-bromo-1,3-dichloro-2-iodobenzene has been analyzed using the Marcus theory of outer sphere electron transfer (Prasad & Sangaranarayanan, 2004).
Thermochemistry of Halogen-Substituted Methylbenzenes
The vaporization, fusion, and sublimation enthalpies of various halogen-substituted methylbenzenes, including compounds structurally related to 2-Bromo-1,3-dichloro-5-methylbenzene, have been studied. This research helps in understanding the thermochemical properties of such compounds (Verevkin et al., 2015).
Regioselective Bromination
Studies have been conducted on the regioselective bromination of dimethylbenzenes and their conversion into various derivatives. This includes the synthesis of new sulfur-containing quinone derivatives, demonstrating the utility of bromination reactions in synthetic chemistry (Aitken et al., 2016).
Triazidation Processes
Research into the selective defluorination and triazidation of halogen-substituted benzenes, including compounds analogous to 2-Bromo-1,3-dichloro-5-methylbenzene, has been explored. These compounds have potential applications in organic synthesis and photochemical preparation of new organic materials (Chapyshev & Chernyak, 2013).
Synthesis of Polyethers
The synthesis of hyperbranched polyethers using compounds like 5-(Bromomethyl)-1,3-dihydroxybenzene demonstrates the application of halogen-substituted benzenes in polymer chemistry. Such polymers can be modified for various applications (Uhrich et al., 1992).
Halogenation and Functionalization
Studies on the halogenation and functionalization of various substituted benzenes, including dihalobenzenes, provide insights into chemical transformations that are valuable in organic synthesis (Heiss et al., 2003).
Solute-Solvent Complexation
Research on the dynamics of solute-solvent complexation involving halogen-substituted benzenes has been conducted using advanced spectroscopic methods. This research contributes to understanding fast chemical exchange processes (Zheng et al., 2005).
Safety And Hazards
This compound is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. If it comes in contact with the eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-bromo-1,3-dichloro-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLELAEOQIKWPNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706369 | |
Record name | 2-Bromo-1,3-dichloro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-dichloro-5-methylbenzene | |
CAS RN |
19393-93-2 | |
Record name | 2-Bromo-1,3-dichloro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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